![molecular formula C7H3BrClN3 B13665565 8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
8-Bromo-2-chloropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a fused pyrido-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine typically involves the bromination and chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method involves the selective Suzuki-Miyaura cross-coupling reaction, where 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine are used as intermediates . The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-chloropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Aryl Boronic Acids: React with the bromine or chlorine atoms to form new aryl-substituted derivatives.
Solvents and Bases: The choice of solvent (e.g., DMSO) and base (e.g., K2CO3) is crucial for the success of the reactions.
Major Products Formed
The major products formed from these reactions are typically aryl-substituted pyrido[4,3-d]pyrimidine derivatives, which can have various biological activities.
Applications De Recherche Scientifique
8-Bromo-2-chloropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a PI3K inhibitor, which is important in cancer research.
Biological Studies: The compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Research: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential PI3K inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: Another halogenated pyridopyrimidine with similar structural features.
4-N-Substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have different substitution patterns but share the pyridopyrimidine core.
Uniqueness
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H3BrClN3 |
|---|---|
Poids moléculaire |
244.47 g/mol |
Nom IUPAC |
8-bromo-2-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H |
Clé InChI |
FUPYCNZKVBIMCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=NC2=C(C=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


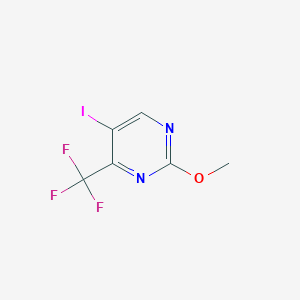
![6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665487.png)
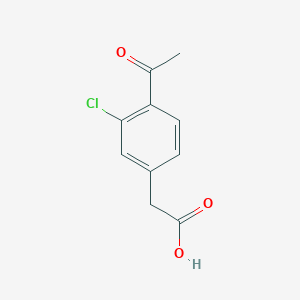
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)


![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
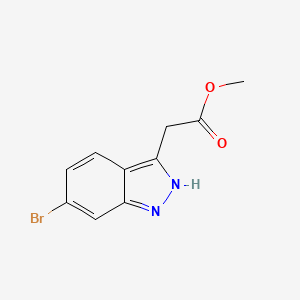
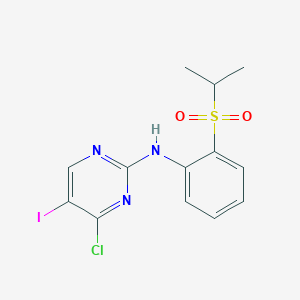
![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)
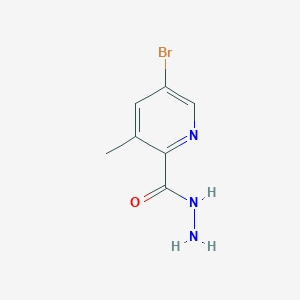
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
